molecular formula C23H26FN3O2 B4031693 5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole

5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole

Cat. No.: B4031693
M. Wt: 395.5 g/mol
InChI Key: VUNYHCNUUHPKEW-UHFFFAOYSA-N
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Description

5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole is a useful research compound. Its molecular formula is C23H26FN3O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.20090524 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging and Diagnostics

Imidazole derivatives have been synthesized and evaluated for their potential in imaging applications, particularly using positron emission tomography (PET) for studying peripheral benzodiazepine receptors (PBRs). Such compounds have shown high in vitro affinity and selectivity for PBRs, which are significant in neurodegenerative disorders. The fluorinated imidazole derivatives are promising candidates for imaging PBR expression, aiding in the diagnosis and study of diseases like Alzheimer's (Fookes et al., 2008).

Fluorescent Materials and Sensors

Imidazo[1,5-a]pyridinium ions, which share a structural motif with the compound , have been identified as highly emissive and water-soluble fluorophores. These molecules have been modified to exhibit fluorescence switching behavior, making them valuable as pH sensors with dual emission pathways (Hutt et al., 2012). Additionally, imidazole derivatives have been developed for low-cost emitters with large Stokes' shifts, demonstrating potential applications in creating luminescent materials (Volpi et al., 2017).

Therapeutic Research

Imidazole derivatives have shown potential in therapeutic research, including the development of compounds targeting the ribose and phosphate binding site of p38 mitogen-activated protein (MAP) kinase. Such compounds are valuable for inhibiting p38 MAP kinase and TNF-α release, with implications for anti-inflammatory and anticancer therapies (Koch et al., 2008).

Antibacterial Applications

Research into imidazole-based compounds has also extended to antibacterial applications, particularly targeting anaerobic bacteria. Certain imidazole derivatives have been designed to act as pro-drugs, releasing antibacterial agents within the target bacterial cell, showcasing the versatility of imidazole compounds in developing novel antibacterial strategies (Dickens et al., 1991).

Organic Electronics and Photonics

The synthesis of imidazole derivatives has been explored for applications in organic electronics and photonics, including the development of fluorescent organic compounds and materials for organic light-emitting diodes (OLEDs). These compounds offer potential for high-performance and low-cost materials in electronic and photonic devices (Tomoda et al., 1999).

Properties

IUPAC Name

5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-28-20-14-18(19(24)15-21(20)29-2)23-22(17-8-4-3-5-9-17)25-16-27(23)13-12-26-10-6-7-11-26/h3-5,8-9,14-16H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNYHCNUUHPKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(N=CN2CCN3CCCC3)C4=CC=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole
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5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole
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5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole
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5-(2-fluoro-4,5-dimethoxyphenyl)-4-phenyl-1-(2-pyrrolidin-1-ylethyl)-1H-imidazole

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